molecular formula C13H9NOSe B1671040 Ebselen CAS No. 60940-34-3

Ebselen

Cat. No. B1671040
CAS RN: 60940-34-3
M. Wt: 274.2 g/mol
InChI Key: DYEFUKCXAQOFHX-UHFFFAOYSA-N
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Description

Ebselen, also known as PZ 51, DR3305, and SPI-1005, is a synthetic organoselenium drug molecule with anti-inflammatory, anti-oxidant, and cytoprotective activity . It acts as a mimic of glutathione peroxidase and can also react with peroxynitrite .


Synthesis Analysis

The starting reagents for the synthesis of Ebselen are 2-aminobenzoic acid and N-phenyl benzamide . It has been discovered that Ebselen has the ability to initiate apoptosis in malignant cells and prevent the formation of new cancer cells by scavenging free radicals .


Molecular Structure Analysis

Ebselen has been demonstrated to have potent M pro inhibition and antiviral activity . The binding modes of Ebselen and its derivative in M pro have been examined via high-resolution co-crystallography .


Chemical Reactions Analysis

Ebselen and its structural analogues have been identified as a novel approach for inhibiting the activity of PL pro CoV2 . Furthermore, inhibitors of PL pro CoV2 showing potency in the nanomolar range have been identified .


Physical And Chemical Properties Analysis

Ebselen is a selenoorganic chiral compound with antioxidant properties comparable to glutathione peroxidase . It is also known as 2-phenyl-1,2-benzisoselenazol-3 (2H)-one .

Scientific Research Applications

Treatment-Resistant Depression

Ebselen has shown potential in the treatment of resistant depression . It has been found to inhibit the enzyme inositol monophosphatase (IMPase), a key target of the mood-stabilizing drug lithium . Ebselen also produces effects on the serotonin system similar to those of lithium and decreases behavioral impulsivity . Current clinical studies are directed towards assessing the neuropsychological effects of Ebselen in treatment-resistant depression patients .

Antioxidant Drug

Ebselen is a promising antioxidant drug . It mimics glutathione peroxidase activity and catalyzes several essential reactions for the protection of cellular components from oxidative and free radical damage . It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, antioxidant defenses, and immune systems .

Neuroprotection

Ebselen has shown efficacy in post-stroke neuroprotection . It is currently in trial for the treatment and prevention of hearing loss, Meniere’s Disease, and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

4. Inhibition of Reactive Oxygen Species (ROS) Ebselen catalyzes the reduction of ROS in a manner similar to glutathione peroxidase (GPx) . ROS oxidize the resting state selenol (EBS-SeH) to selenenic acid (EBS-SeOH), which is reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate (EBS-SeSG) .

Reaction with Thioredoxin System

Ebselen reacts with the thioredoxin (Trx) system . It is an excellent substrate for the mammalian thioredoxin reductase (TrxR) and acts as a highly efficient oxidant of the reduced Trx, and catalyzes the hydrogen peroxide (H2O2) reductase activity of TxR .

Cellular Toxicity

Ebselen has been shown to have significant cellular toxicity . Appropriate studies are needed to redesign the Ebselen-based therapy for clinical trials .

Safety And Hazards

According to the safety data sheet, Ebselen is classified as Acute Toxicity, Oral (Category 3), H301, Acute Toxicity, Inhalation (Category 3), H331, Specific target organ toxicity - repeated exposure (Category 2), H373 . It is fatal if inhaled and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-phenyl-1,2-benzoselenazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEFUKCXAQOFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045150
Record name Ebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SID56422439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ebselen

CAS RN

60940-34-3
Record name Ebselen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60940-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ebselen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebselen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ebselen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBSELEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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